molecular formula C20H28N6OS B15115932 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B15115932
M. Wt: 400.5 g/mol
InChI Key: RUXCDRXHXIERSD-UHFFFAOYSA-N
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Description

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of pyrimidine, piperazine, and oxane rings

Preparation Methods

The synthesis of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and piperazine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine stands out due to its unique combination of functional groups and rings. Similar compounds include:

  • 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoic acid
  • 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-4-oxobutanoyl-1,2,3,4-tetrahydroisoquinoline

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C20H28N6OS

Molecular Weight

400.5 g/mol

IUPAC Name

4,6-dimethyl-2-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C20H28N6OS/c1-14-12-15(2)22-19(21-14)26-8-6-25(7-9-26)18-13-17(23-20(24-18)28-3)16-4-10-27-11-5-16/h12-13,16H,4-11H2,1-3H3

InChI Key

RUXCDRXHXIERSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)SC)C

Origin of Product

United States

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